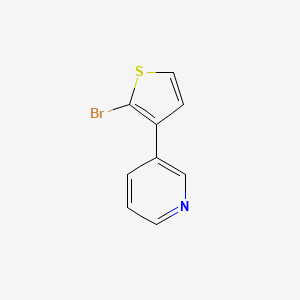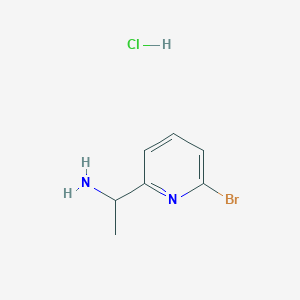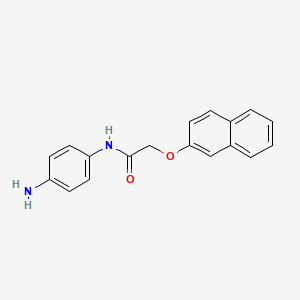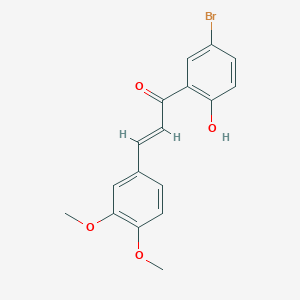
3-(2-Bromothiophen-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromothiophen-3-yl)pyridine: is an organic compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol It consists of a pyridine ring substituted at the third position with a 2-bromothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-(2-Bromothiophen-3-yl)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with a bromopyridine. The reaction conditions often include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 50-80°C.
Industrial Production Methods:
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-(2-Bromothiophen-3-yl)pyridine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Products include azido derivatives, thiol-substituted compounds, and amine derivatives.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
Chemistry:
3-(2-Bromothiophen-3-yl)pyridine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized materials.
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
In the materials science industry, this compound is used in the development of organic semiconductors and conductive polymers. It is also investigated for its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(2-Bromothiophen-3-yl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.
Comparison with Similar Compounds
- 2-(2-Bromothiophen-3-yl)pyridine
- 4-(2-Bromothiophen-3-yl)pyridine
- 3-(2-Chlorothiophen-3-yl)pyridine
Comparison:
3-(2-Bromothiophen-3-yl)pyridine is unique due to the specific positioning of the bromothiophene group on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. For example, the bromine atom’s position can affect the compound’s ability to participate in substitution reactions, making it more or less reactive compared to its isomers.
Properties
IUPAC Name |
3-(2-bromothiophen-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDBDDIEHVXIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2463003.png)
![N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2463005.png)

}acetamide](/img/structure/B2463007.png)
![2-chloro-N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)pyridine-3-carboxamide](/img/structure/B2463008.png)
![N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2463009.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)

![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)

![N-cyclopentyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2463020.png)
![N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2463021.png)
methanone](/img/structure/B2463024.png)

